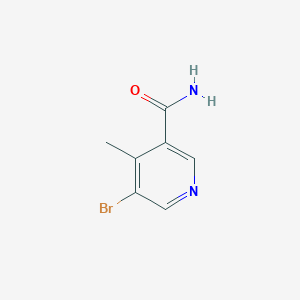

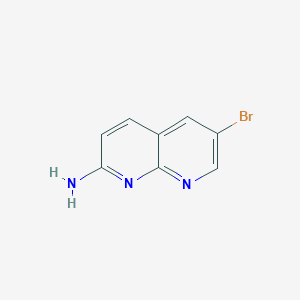

5-Bromo-4-methyl-3-pyridinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Bromo-4-methyl-3-pyridinecarboxamide is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo, methyl, and carboxamide groups on a pyridine ring are discussed. These compounds are of interest due to their potential biological activities, such as receptor antagonism .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nucleophilic substitution, methoxylation, oxidation, and bromination. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved with an overall yield of 67% . This process involved the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide and subsequent reactions to introduce the methylamino group and the bromine atom .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as IR, 1H NMR, and HRMS . Additionally, X-ray crystallography has been employed to reveal the existence of energetically stable conformers, which may contribute to the high affinity for biological receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the use of reagents such as methylamine, sodium methoxide, and thionyl chloride. The introduction of substituents like the bromine atom and methylamino group has been shown to enhance the binding affinity for certain receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their solubility, crystalline structure, and thermal stability. For example, a related compound, 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, crystallizes with two independent molecules in the asymmetric unit and exhibits intermolecular and intramolecular hydrogen bonding . The solubility of these compounds in polar solvents is also a notable property, as it facilitates their use in various applications .

科学的研究の応用

-

Indole Derivatives

- Field : Pharmaceutical Sciences

- Application : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods : The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .

- Results : Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .

- Methods : The synthesis of TFMP derivatives involves various methods .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine

- Method for Preparing 3-Bromo-4-Methylpyridine

- Field : Organic Synthesis

- Application : This method is used for preparing 3-bromo-4-methylpyridine . The reaction condition is mild, operation is easy, aftertreatment is simple, and mass production can be facilitated .

- Methods : The method includes the following steps :

- 4-methyl-3-nitropyridine is used as a raw material, methyl alcohol is used as solvent, hydrogenation reduction is conducted under the action of catalysts, suction filtration is carried out, filter liquor is concentrated, and accordingly 4-methyl-3-aminopyridine is obtained .

- The 4-methyl-3-aminopyridine and acid are reacted into salt to be cooled to be at the temperature of -10 DEG C to 0 DEG C, bromine is dripped, a sodium nitrite water solution is dripped after the bromine is dripped, the pH of the solution is adjusted to be alkaline after dripping is completed, then extracting, drying and concentrating are performed, and accordingly the 3-bromo-4-methylpyridine is obtained .

- Results : The method for preparing the 3-bromo-4-methylpyridine has the advantages that the reaction condition is mild, operation is easy, aftertreatment is simple, mass production can be facilitated, and the method is quite suitable for industrial production .

Safety And Hazards

特性

IUPAC Name |

5-bromo-4-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMOGJGTCATZAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-3-pyridinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)

![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)